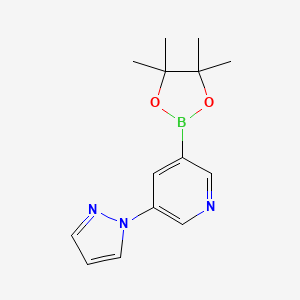
(2-エトキシ-3-フルオロピリジン-4-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2246632-51-7 . It has a molecular weight of 184.96 and its IUPAC name is 2-ethoxy-3-fluoro-4-pyridinylboronic acid . The compound is typically stored in a freezer .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid”, often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The InChI code for “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” is 1S/C7H9BFNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid”, are used in various chemical reactions. They are particularly known for their use in cross-coupling reactions, such as the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” has a molecular weight of 184.96 . It is typically stored in a freezer . More specific physical and chemical properties were not found in the search results.科学的研究の応用
鈴木・宮浦カップリング
“(2-エトキシ-3-フルオロピリジン-4-イル)ボロン酸”は、鈴木・宮浦(SM)カップリングと呼ばれる広く用いられている遷移金属触媒による炭素-炭素結合形成反応における試薬として使用されます . SMカップリングの成功は、非常に穏和で官能基許容性の高い反応条件と、比較的安定で、容易に調製され、一般的に環境に優しい有機ホウ素試薬の組み合わせによるものです .
プロト脱ホウ素化
この化合物は、プロト脱ホウ素化にも関与しています . ピナコールボロン酸エステルのプロト脱ホウ素化は、形式的なアンチマルコフニコフアルケンのヒドロメチル化を可能にするラジカル的なアプローチであり、これは価値のあるものの未解明な変換です . この方法は、メトキシ保護された(−)-Δ8-THCおよびコレステロールに適用されています .
α-オキソカルボン酸とのヘテロ環化
“(2-エトキシ-3-フルオロピリジン-4-イル)ボロン酸”は、α-オキソカルボン酸とのヘテロ環化における反応物として使用されます . このプロセスは、様々なヘテロ環化合物の合成における重要なステップです .
生物活性分子の前駆体
この化合物は、グリコーゲンシンターゼキナーゼ3阻害活性を持つヘテロアリールベンジル尿素およびHCV NS5Bポリメラーゼ阻害活性を持つカルボキシインドールなど、生物活性分子の前駆体として使用されます .
オキサジアゾリルフェニルボロン酸誘導体の調製
“(2-エトキシ-3-フルオロピリジン-4-イル)ボロン酸”は、オキサジアゾリルフェニルボロン酸誘導体の調製に使用できます . これらの誘導体は、脂肪酸アミドヒドロラーゼ阻害剤として使用されます .
δ-®-コニセインとインドリジジン209Bの形式的な全合成
“(2-エトキシ-3-フルオロピリジン-4-イル)ボロン酸”のプロト脱ホウ素化は、δ-®-コニセインとインドリジジン209Bの形式的な全合成に使用されています . これは、複雑な有機合成におけるこの化合物の有用性を示しています .
作用機序
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often serving as inhibitors .
Mode of Action
Boronic acids are typically involved in the formation of covalent bonds with their targets, leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3264±520 °C and a density of 128±01 g/cm3 .
Result of Action
The effects of boronic acids generally depend on their specific targets and the nature of their interaction .
将来の方向性
The future directions for the use of “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” and other boronic acids are vast. They are being studied for their use in various fields including catalysis, materials science, biology, imaging, etc . The interest in these compounds, especially boronic acids, has been growing .
生化学分析
Biochemical Properties
(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is facilitated by palladium catalysts and involves the formation of carbon-carbon bonds between organoboron compounds and organic halides. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the formation of transient complexes with palladium, which facilitates the transfer of organic groups from boron to palladium .
Molecular Mechanism
At the molecular level, (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid exerts its effects through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, which undergoes transmetalation to transfer the organic group from boron to palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The compound’s interactions with palladium and other biomolecules are crucial for its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid are important considerations. The compound is generally stable when stored at low temperatures, such as in a freezer. Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound retains its activity for extended periods under proper storage conditions .
Dosage Effects in Animal Models
The effects of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and alterations in metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can influence metabolic flux and the levels of various metabolites. The compound’s role in these pathways is crucial for its application in organic synthesis and biochemical research .
Transport and Distribution
Within cells and tissues, (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The activity and function of the compound are closely linked to its localization within the cell .
特性
IUPAC Name |
(2-ethoxy-3-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBKNBCPYSLQPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2246632-51-7 |
Source


|
| Record name | (2-ethoxy-3-fluoropyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



ethylamine dihydrochloride](/img/structure/B2370281.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)








